molecular formula C9H11N3O2 B13429655 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Katalognummer: B13429655
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: ONUBSGNKWLUDJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core structure. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes the use of Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present on the molecule.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Wissenschaftliche Forschungsanwendungen

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other imidazole-containing molecules, such as:

    1H-imidazo[1,2-b]pyrazole: The parent compound without the isopropyl and carboxylic acid groups.

    1H-imidazo[1,2-b]pyrazole-6-carboxylic acid: The parent compound without the isopropyl group.

    1-isopropyl-1H-imidazo[1,2-b]pyrazole: The parent compound without the carboxylic acid group.

Uniqueness

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is unique due to the presence of both the isopropyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H11N3O2

Molekulargewicht

193.20 g/mol

IUPAC-Name

1-propan-2-ylimidazo[1,2-b]pyrazole-6-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c1-6(2)11-3-4-12-8(11)5-7(10-12)9(13)14/h3-6H,1-2H3,(H,13,14)

InChI-Schlüssel

ONUBSGNKWLUDJU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=CN2C1=CC(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.